2,6-Dichloro-3-methylcinnamic acid
Description
Properties
IUPAC Name |
3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDQIKPVPSBJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids. It involves the condensation of an aldehyde with an anhydride in the presence of a base. For This compound , this would require the use of a suitably substituted benzaldehyde and acetic anhydride.
- Benzaldehyde derivative (e.g., 2,6-dichloro-3-methylbenzaldehyde)
- Acetic anhydride
- Base (e.g., sodium acetate)
- Temperature : Typically around 100°C to 150°C
Knoevenagel Condensation
This method involves the condensation of a malonic acid derivative with an aldehyde in the presence of a base. It is particularly useful for introducing the carboxyl group necessary for cinnamic acids.
- Malonic acid or its derivatives
- Benzaldehyde derivative (e.g., 2,6-dichloro-3-methylbenzaldehyde)
- Base (e.g., piperidine)
- Solvent : Typically ethanol or dichloromethane
- Temperature : Room temperature to reflux
Wittig Reaction
The Wittig reaction can be used to form the double bond in cinnamic acids by reacting an aldehyde with a phosphonium ylide.
- Benzaldehyde derivative (e.g., 2,6-dichloro-3-methylbenzaldehyde)
- Phosphonium ylide (e.g., derived from triphenylphosphine and a suitable alkyl halide)
- Solvent : Typically dichloromethane or tetrahydrofuran
- Temperature : Room temperature
Modification Steps
After forming the basic cinnamic acid structure, additional steps may be required to introduce the specific substituents (chlorine and methyl groups) at the desired positions.
Chlorination
Chlorination can be achieved using chlorinating agents such as chlorine gas or hypochlorous acid. The reaction conditions must be carefully controlled to achieve selective chlorination at the 2 and 6 positions.
- Chlorinating agent (e.g., chlorine gas or hypochlorous acid)
- Solvent : Typically chloroform or dichloromethane
- Temperature : Low temperature to prevent over-chlorination
Methylation
Methylation at the 3 position can be achieved through various methods, including the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
- Methylating agent (e.g., methyl iodide or dimethyl sulfate)
- Base (e.g., sodium hydroxide or potassium carbonate)
- Solvent : Typically water or an organic solvent like acetone
- Temperature : Room temperature to reflux
Purification and Characterization
After synthesis, the compound must be purified to remove impurities. Common purification methods include recrystallization and chromatography.
- Recrystallization : Using solvents like ethanol or ethyl acetate.
- Chromatography : Column chromatography using silica gel or alumina.
The purified compound can be characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Data and Research Findings
| Method | Yield | Purity | Conditions |
|---|---|---|---|
| Perkin Reaction | 60-80% | >95% | 100°C to 150°C, 2-4 hours |
| Knoevenagel Condensation | 70-90% | >90% | Room temperature to reflux, 1-3 hours |
| Wittig Reaction | 80-95% | >95% | Room temperature, 1-2 hours |
These yields and purities are general estimates and can vary based on specific reaction conditions and the expertise of the chemist.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming 2,6-dichloro-3-methylhydrocinnamic acid.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,6-dichloro-3-methylhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive cinnamic acid derivatives.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methylcinnamic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of chlorine atoms and the cinnamic acid structure may allow the compound to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table highlights structurally similar compounds based on substitution patterns and core frameworks, derived from :
| CAS No. | Compound Name | Core Structure | Substituents | Similarity Score |
|---|---|---|---|---|
| 108130-10-5 | Ethyl 2,6-dichloro-4-methylnicotinate | Nicotinic acid ester | 2,6-Cl; 4-CH₃; ethyl ester | 0.98 |
| 137520-99-1 | Ethyl 2,6-dichloro-3-methylisonicotinate | Isonicotinic acid ester | 2,6-Cl; 3-CH₃; ethyl ester | 0.91 |
| 1256835-40-1 | 2,6-Dichloro-3-methylisonicotinic acid | Isonicotinic acid | 2,6-Cl; 3-CH₃ | 0.88 |
| 38496-18-3 | 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | Pyridinecarboxylic acid | 2,6-Cl; 4-CH₃ | - |
Key Observations :
- Substituent Positioning: The 2,6-dichloro-3-methyl substitution pattern is conserved across analogs, but the core structure (cinnamic acid vs. pyridine/nicotinic acid) varies.
- Functional Groups : Esters (e.g., ethyl or methyl) in analogs like Ethyl 2,6-dichloro-4-methylnicotinate improve lipophilicity, suggesting that 2,6-Dichloro-3-methylcinnamic acid could serve as a precursor for prodrugs .
Physicochemical Properties
While direct data on the target compound are sparse, inferences can be drawn:
- Lipophilicity: The 2,6-dichloro and 3-methyl groups likely increase logP compared to non-halogenated cinnamic acids, improving membrane permeability.
- Acidity : The electron-withdrawing chloro groups may lower the pKa of the carboxylic acid relative to unsubstituted cinnamic acid (pKa ~4.4), enhancing solubility in basic environments.
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-3-methylcinnamic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions using substituted cinnamic acid derivatives. For example, manganese(II) acetate and sodium hydroxide in dimethylformamide (DMF) can facilitate crystallization and purification . Optimization includes controlling reaction temperature (70–90°C) and stoichiometric ratios of precursors to minimize side products. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Compare and NMR peaks with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm and carboxylic acid protons at δ 12–14 ppm).
- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) ensures precise atomic coordinates and thermal displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine substituents.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and handling due to potential respiratory irritancy .
- Waste Disposal : Segregate halogenated waste and consult local regulations for incineration or chemical neutralization protocols.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallographic results) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Strategies include:
- Variable-Temperature NMR : To detect conformational changes affecting peak splitting.
- DFT Calculations : Compare experimental crystallographic bond lengths/angles with computational models to identify electronic effects .
- Multi-Technique Cross-Validation : Use IR spectroscopy to confirm functional groups and HPLC to rule out impurities .
Q. What advanced strategies are suitable for studying the degradation pathways of this compound under environmental stressors?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify byproducts (e.g., dechlorinated or oxidized species) .
- Kinetic Modeling : Use pseudo-first-order rate equations to predict shelf-life under varying conditions.
Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Employ software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
- MD Simulations : Analyze conformational stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
Data Contradiction and Meta-Analysis
Q. How should researchers address conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in studies of this compound?
- Methodological Answer :
- Dose-Dependent Studies : Perform assays across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
- Cell Line Specificity : Test in multiple models (e.g., HEK293 vs. HeLa cells) to rule out cell-type biases .
- Redox Profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation under controlled conditions .
Tables for Key Analytical Data
| Technique | Key Parameters | Reference |
|---|---|---|
| NMR | δ 7.5–7.8 (aromatic H), δ 2.3 (CH) | |
| X-ray Crystallography | Space group P2/c, Z = 4 | |
| HPLC (C18 column) | Retention time: 6.2 min, λ = 254 nm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
